2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound features a phenol group substituted with iodine atoms at positions 2 and 4, and a triazole ring attached via an imino linkage to the phenol ring. The presence of iodine and triazole moieties imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-diiodosalicylaldehyde and 3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazole.
Condensation Reaction: The aldehyde group of 3,5-diiodosalicylaldehyde reacts with the amino group of the triazole derivative in the presence of an acid catalyst to form the imino linkage.
Reaction Conditions: The reaction is usually carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine and triazole groups.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves several pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-diiodo-6-(4-methyl-2-nitrostyryl)phenol: Similar structure but with a nitrostyryl group instead of the triazole moiety.
2,4-diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol: Contains a piperazine ring instead of the triazole ring.
Uniqueness
2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of both iodine and triazole groups, which confer distinct chemical reactivity and biological activity. The triazole ring, in particular, is known for its stability and ability to participate in various biochemical interactions, making this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H12I2N4OS |
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Molecular Weight |
562.2 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12I2N4OS/c1-9-4-2-3-5-12(9)15-20-21-16(24)22(15)19-8-10-6-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,24)/b19-8+ |
InChI Key |
FWNLWKPHAGGOFV-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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